JW74

Tankyrase PARP Domain Binding Site

JW74 is the definitive adenosine-subsite tankyrase inhibitor, structurally validated as the parent scaffold of G007-LK. Unlike nicotinamide-subsite binders (e.g., XAV939), JW74 avoids PARP1 off-target liability and drives distinct cellular outcomes—U2OS osteosarcoma differentiation and a 48% adenoma reduction in ApcMin mice at 150 mg/kg. Procure JW74 to guarantee engagement of the correct ATP-competitive pocket, benchmark against published SAR data, and eliminate confounding pharmacology associated with alternative chemotypes.

Molecular Formula C24H20N6O2S
Molecular Weight 456.5 g/mol
CAS No. 863405-60-1
Cat. No. B1684662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJW74
CAS863405-60-1
SynonymsJW74;  JW-74;  JW 74.
Molecular FormulaC24H20N6O2S
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)OC)C5=CC=NC=C5
InChIInChI=1S/C24H20N6O2S/c1-16-3-5-17(6-4-16)22-26-21(32-29-22)15-33-24-28-27-23(18-11-13-25-14-12-18)30(24)19-7-9-20(31-2)10-8-19/h3-14H,15H2,1-2H3
InChIKeyKRIKILRRJCIWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JW74 (CAS 863405-60-1): A Triazole-Based Tankyrase 1/2 Inhibitor for Canonical Wnt Signaling Research


JW74 is a 1,2,4-triazole-based small molecule that acts as a tankyrase 1 and 2 (TNKS1/2) inhibitor, specifically targeting the catalytic poly(ADP-ribose) polymerase (PARP) domain of these enzymes [1]. By inhibiting TNKS1/2, JW74 promotes the stabilization of AXIN2, a key component of the β-catenin destruction complex, leading to reduced nuclear β-catenin levels and consequent downregulation of canonical Wnt/β-catenin target genes [2]. The compound is a foundational tool for probing Wnt-dependent pathologies, notably serving as the chemical starting point for the development of the optimized, clinical candidate-like inhibitor G007-LK [3].

Why Simple Substitution of JW74 with Other Wnt Inhibitors Fails: The Critical Role of Binding Site Topology and Downstream Phenotypes


The tankyrase inhibitor class is not functionally interchangeable due to divergent binding modalities, target selectivity profiles, and resulting biological phenotypes. JW74 targets the unique adenosine subsite of the TNKS1/2 PARP domain, a distinct binding mode that contrasts sharply with inhibitors like XAV939 which target the nicotinamide subsite [1]. This mechanistic difference can translate into differential effects on cellular processes such as differentiation and viability, as seen when comparing JW74 to other tankyrase inhibitors in pancreatic β-cell commitment assays [1]. Furthermore, in-class compounds exhibit vastly different off-target profiles; for instance, XAV939 is a known potent inhibitor of PARP1, whereas JW74 demonstrates high specificity for tankyrases [2]. Procurement of an alternative tankyrase inhibitor without rigorous vetting of its specific binding mode and selectivity profile risks introducing confounding off-target effects or failing to recapitulate the specific Wnt-modulatory phenotype for which JW74 has been validated.

JW74 (CAS 863405-60-1): A Quantitative Comparator Evidence Guide for Informed Procurement


Distinct Binding Site Topology: Adenosine Subsite vs. Nicotinamide Subsite of TNKS

JW74 is definitively characterized as an adenosine subsite binder of the TNKS PARP domain, a binding mode distinct from other common tankyrase inhibitors like XAV939, which targets the nicotinamide subsite [1]. This fundamental difference in molecular recognition dictates compound-specific interactions with the target protein and can lead to divergent downstream biological effects. In a head-to-head comparison within a stem cell differentiation protocol, treatment with JW74 (adenosine subsite binder) resulted in a different yield of C-PEP+/NKX6-1+ β-like cells compared to treatment with XAV939 (nicotinamide subsite binder), underscoring the functional consequence of this binding site divergence [1].

Tankyrase PARP Domain Binding Site Wnt Signaling Mechanism of Action

Cross-Study Potency Assessment: JW74 Biochemical Activity Relative to Other Tankyrase Inhibitors

In cellular Wnt reporter assays, JW74 demonstrates a potency profile that is distinct from other commonly used tankyrase inhibitors. While JW74 exhibits an IC50 of 790 nM in the ST-Luc assay and 420 nM in a LiCl-induced activation assay , other tankyrase inhibitors show different potency ranges. For comparison, the inhibitor XAV939 exhibits biochemical IC50 values of 11 nM and 4 nM for TNKS1 and TNKS2, respectively , while IWR-1 displays biochemical IC50 values of 131 nM for TNKS1 and 56 nM for TNKS2 [1]. This data highlights that JW74 is a moderately potent tool compound, occupying a specific niche in the potency landscape.

Tankyrase IC50 Biochemical Assay Wnt Signaling Potency

Differentiation Induction in Osteosarcoma: A Phenotype Not Shared by All Tankyrase Inhibitors

JW74 has a demonstrated ability to induce osteogenic differentiation in the U2OS osteosarcoma cell line, a cell type that is otherwise resistant to differentiation [1]. This is a specific functional outcome that may not be a universal property of all tankyrase inhibitors. In contrast, other inhibitors like XAV939 have been reported to have no effect on the growth of certain cancer cells (e.g., MDA-MB-231 breast cancer cells) under optimal conditions, with growth inhibition only observed in specific contexts like colon cancer cells [2]. JW74's capacity to overcome differentiation blocks positions it as a unique probe for studying the role of Wnt signaling in stemness and differentiation within specific tumor microenvironments.

Osteosarcoma Cell Differentiation Cancer Stem Cell U2OS Phenotypic Screening

In Vivo Efficacy Benchmarking: Adenoma Reduction in ApcMin Mice vs. NSAIDs

The in vivo antitumorigenic activity of JW74 has been quantitatively benchmarked in the ApcMin mouse model of intestinal tumorigenesis, a gold-standard model for colorectal cancer chemoprevention studies. Oral administration of JW74 at a dose of 150 mg/kg resulted in a 48% reduction in small intestinal adenoma formation [1]. This effect is class-level comparable to that achieved with the cyclooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drugs (NSAIDs) celecoxib and rofecoxib, which are known to reduce adenoma burden in this model via a distinct mechanism [1]. This benchmark demonstrates that JW74 provides a level of in vivo Wnt pathway suppression that translates to a biologically significant and measurable effect on tumor initiation, comparable to clinically relevant chemopreventive agents.

Colorectal Cancer ApcMin Mouse In Vivo Efficacy Adenoma Tumor Model

Structural Provenance: JW74 as the Direct Chemical Precursor to Optimized Inhibitor G007-LK

JW74 serves as the direct chemical starting point and structural scaffold for the development of G007-LK, a significantly optimized, lead-stage tankyrase 1/2 inhibitor [1]. This lineage is supported by a focused structure-activity relationship (SAR) study that used JW74 as the base structure for chemical analoging. The optimization of the 1,2,4-triazole core of JW74 led to G007-LK, which demonstrated a >10-fold improvement in biochemical potency against TNKS1/2, with IC50 values of 46 nM and 25 nM, respectively, compared to JW74's micromolar-range cellular activity [1]. This well-documented chemical evolution establishes JW74 as a foundational tool compound for validating target engagement and understanding the SAR that underpins the development of more advanced tankyrase inhibitors.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization G007-LK Drug Discovery

Quantified Selectivity Profile: Specificity for Tankyrases over PARP1

A critical differentiator for JW74 is its high selectivity for tankyrases 1 and 2 over other PARP family members, particularly PARP1. While JW74 is described as a tankyrase-specific inhibitor , other tankyrase inhibitors exhibit significant off-target activity. For instance, XAV939 has been characterized as a promiscuous tankyrase inhibitor and a potent inhibitor of PARP1 both in vitro and in cells [1]. In contrast, the class of inhibitors to which JW74 belongs (adenosine subsite binders) has been shown to have a more favorable selectivity profile, with IWR-1 (another adenosine subsite binder) demonstrating minimal activity against PARP1 or PARP2 (IC50 >18.75 µM) . This high degree of target specificity makes JW74 a superior tool for dissecting tankyrase-specific functions without confounding effects from PARP1 inhibition.

Selectivity PARP1 Off-Target Effect Polypharmacology Kinase Profiling

Optimal Research and Preclinical Application Scenarios for JW74 Based on Validated Quantitative Evidence


Mechanistic Studies Requiring Specific Adenosine Subsite Binding of Tankyrase

JW74 is the optimal choice for experiments designed to delineate the functional consequences of binding to the adenosine subsite of the TNKS PARP domain. As demonstrated in recent work [4], this binding mode yields different cellular outcomes compared to nicotinamide subsite binders like XAV939. Researchers investigating the structure-function relationship of the TNKS active site or the downstream signaling nuances of specific binding modes should procure JW74 to ensure their experimental system interrogates the correct molecular mechanism.

Differentiation Studies in Osteosarcoma and Cancer Stem Cell Models

For research focused on overcoming differentiation blocks in cancer, particularly in osteosarcoma, JW74 is a uniquely validated tool. Its demonstrated ability to induce differentiation in U2OS cells [4] provides a specific phenotype that is not a universal feature of other tankyrase inhibitors. Studies aimed at screening for differentiation-inducing agents or understanding the Wnt pathway's role in maintaining cancer stem cell pluripotency in this lineage should utilize JW74 to leverage this established, quantifiable effect.

In Vivo Chemoprevention Studies in Colorectal Cancer Models

JW74 is a well-characterized in vivo probe for colorectal cancer chemoprevention studies, particularly in the ApcMin mouse model. Its ability to reduce adenoma formation by 48% at a 150 mg/kg dose, comparable to NSAID chemoprevention benchmarks [4], provides a validated efficacy baseline. Preclinical studies evaluating the impact of Wnt pathway inhibition on early-stage tumorigenesis in the intestine should select JW74 for its established in vivo activity and the availability of comparative benchmark data for interpreting results.

Medicinal Chemistry and Lead Optimization Programs Targeting Tankyrase

In drug discovery programs focused on optimizing next-generation tankyrase inhibitors, JW74 serves as the essential reference compound. Its structural role as the direct parent of G007-LK [4] makes it the critical baseline for SAR studies. Researchers synthesizing novel triazole-based analogs can directly benchmark their compounds against JW74 to accurately quantify improvements in biochemical potency, cellular activity, and target selectivity, leveraging the wealth of published SAR data derived from this foundational molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for JW74

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.